Diethyl 2-benzyl-3-oxosuccinate
Overview
Description
Diethyl 2-benzyl-3-oxosuccinate is an organic compound with the molecular formula C15H18O5. It is a diethyl ester derivative of 2-benzyl-3-oxosuccinic acid. This compound is of interest in various fields of chemistry and industry due to its unique structural features and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 2-benzyl-3-oxosuccinate can be synthesized through the esterification of 2-benzyl-3-oxosuccinic acid with ethanol in the presence of an acid catalyst. The reaction typically involves refluxing the reactants to achieve the desired esterification .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to optimize yield and purity. The use of advanced catalytic systems and controlled reaction conditions ensures efficient production .
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-benzyl-3-oxosuccinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The benzyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Electrophilic substitution often involves reagents like bromine or chlorine under acidic conditions.
Major Products
Oxidation: Produces diethyl 2-benzyl-3-carboxysuccinate.
Reduction: Yields diethyl 2-benzyl-3-hydroxysuccinate.
Substitution: Results in substituted benzyl derivatives.
Scientific Research Applications
Diethyl 2-benzyl-3-oxosuccinate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of diethyl 2-benzyl-3-oxosuccinate involves its interaction with specific molecular targets. The compound’s keto group can participate in nucleophilic addition reactions, while the ester groups can undergo hydrolysis under acidic or basic conditions. These interactions can modulate various biochemical pathways and enzyme activities .
Comparison with Similar Compounds
Similar Compounds
- Diethyl oxalpropionate
- Diethyl oxalacetate sodium salt
- Diethyl 2-acetyl-3-ethylsuccinate
Uniqueness
Diethyl 2-benzyl-3-oxosuccinate is unique due to its benzyl group, which imparts distinct reactivity and potential biological activity compared to other similar compounds. This structural feature makes it a valuable intermediate in synthetic chemistry and a candidate for further biological studies .
Properties
IUPAC Name |
diethyl 2-benzyl-3-oxobutanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O5/c1-3-19-14(17)12(13(16)15(18)20-4-2)10-11-8-6-5-7-9-11/h5-9,12H,3-4,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSGDRYRTMRREKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=CC=C1)C(=O)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40293914 | |
Record name | diethyl 2-benzyl-3-oxobutanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40293914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54670-87-0 | |
Record name | NSC92990 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92990 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | diethyl 2-benzyl-3-oxobutanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40293914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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